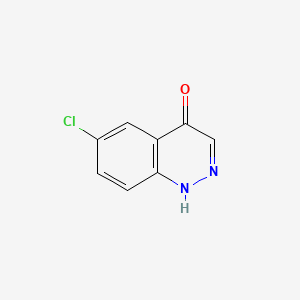

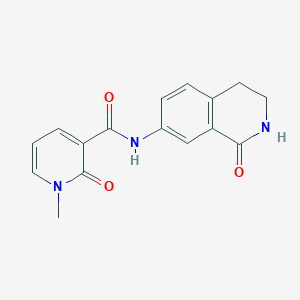

![molecular formula C9H17N3S B2356127 1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine CAS No. 1521477-85-9](/img/structure/B2356127.png)

1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Methylimidazole, a related compound, is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The compound can be synthesized on a laboratory scale by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .Molecular Structure Analysis

The molecular structure of a related compound, tris(azolyl)phosphines, PR3 [R′ = 1-methylimidazol-2-yl (1) or R′′ = 4-methylthiazol-2-yl (2)], and the crystal structure of the sulfurisation product of 2, R′′3PS (3), were determined . All compounds crystallise in polar space groups .Chemical Reactions Analysis

Tris(imidazolyl)phosphine metal complexes with a terdentate N, N ′, N ′′-binding mode have been used to mimic the reactive center of carbonic anhydrase . Despite their multidentate nature, related tris(thiazolyl)phosphines have thus far only found application as monodentate P-donor ligands .Physical And Chemical Properties Analysis

1-Methylimidazole, a related compound, is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It has a molar mass of 82.10 g/mol, a density of 1.03 g/cm3, a melting point of -6 °C, and a boiling point of 198 °C .Applications De Recherche Scientifique

Catalytic Applications and Synthesis

- The compound has been utilized in the context of ionic liquids for catalytic applications. For instance, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been used to efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. This process is believed to involve an "electrophilic activation" of di-tert-butyl dicarbonate through hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation (Sarkar et al., 2011).

Synthesis of Heterocyclic Compounds

- The compound is involved in the synthesis of heterocyclic compounds which are crucial in pharmaceutical research. For example, 1-butyl-3-methylimidazolium hydrogen sulfate has been employed as a catalyst for the synthesis of polysubstituted pyrroles, essential in drug discovery research (Shekarchi & Behbahani, 2020).

Advanced Material Synthesis

- The compound's derivatives are used in the development of advanced materials. For instance, 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 has shown significant potential as a novel magnetic nanocatalyst, leveraging the properties of 1-butyl-3-methylimidazolium derivatives for the synthesis of complex heterocycles like 1-substituted-1H-1,2,3,4-tetrazoles (Ghasemzadeh & Akhlaghinia, 2017).

Pharmaceutical Research

- Compounds synthesized from 1-alkyl-3-methylimidazolium derivatives have shown promise in pharmacological applications, such as the development of novel imidazo[1,5-a]indol-3-ones, which are being investigated as potential inhibitors in conditions like Alzheimer's disease and Down syndrome (Burgy et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that compounds with similar structures, such as tris[(1-methylimidazol-2-yl)methyl]amine (tmima), have been investigated for their coordination chemistry with mercury (hg ii) .

Mode of Action

For instance, the complex Hg(TMIMA)22 has six strong Hg–N imidazoyl bonds . This suggests that 1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine may also interact with its targets through the formation of strong bonds.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Analyse Biochimique

Biochemical Properties

. It is known that imidazole derivatives, such as 1-Methylimidazole, have been used as mimic aspects of diverse imidazole-based biomolecules

Cellular Effects

. Future studies should focus on how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Temporal Effects in Laboratory Settings

. Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine at different dosages in animal models have not been reported

Propriétés

IUPAC Name |

1-[(1-methylimidazol-2-yl)methylsulfanyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-3-8(10)6-13-7-9-11-4-5-12(9)2/h4-5,8H,3,6-7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKGALGGSHVKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSCC1=NC=CN1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521477-85-9 |

Source

|

| Record name | 1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

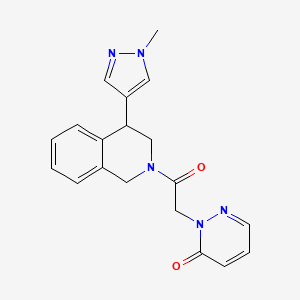

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)

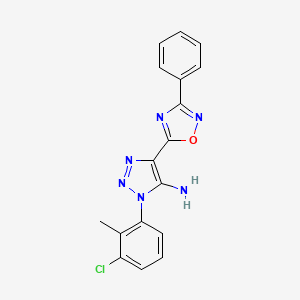

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2356051.png)

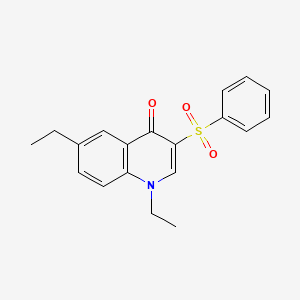

![5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B2356055.png)

![6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2356059.png)

![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)

![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)